Cas no 173998-77-1 (1-n-Boc-2-methyl-isothiourea)

1-n-Boc-2-メチル-イソチオ尿素は、有機合成において重要な保護基を有するチオ尿素誘導体です。tert-ブトキシカルボニル(Boc)基を有することで、アミン官能基の選択的保護が可能であり、多段階合成における中間体として高い有用性を示します。2位のメチル置換により立体障害が調整可能で、反応性の制御や選択性の向上が期待できます。特にペプチド合成やヘテロ環化合物の構築において、官能基の保護・脱保護プロセスを効率化する利点があります。高い純度と安定性を備えており、各種有機反応条件への適応性に優れています。

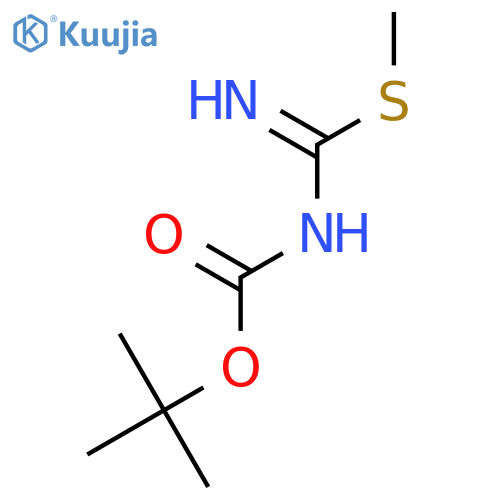

1-n-Boc-2-methyl-isothiourea structure

商品名:1-n-Boc-2-methyl-isothiourea

CAS番号:173998-77-1

MF:C7H14N2O2S

メガワット:190.263260364532

MDL:MFCD11519419

CID:1358814

PubChem ID:137319820

1-n-Boc-2-methyl-isothiourea 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, [imino(methylthio)methyl]-, 1,1-dimethylethyl ester (9CI)

- tert-butyl amino(methylthio)methylenecarbamate

- tert-butyl (Z)-(amino(methylthio)methylene)carbamate

- Carbamic acid, [imino(methylthio)methyl]-, 1,1-dimethylethyl ester

- Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester

- 1-n-boc-2-methyl-isothiourea

- tert-butyl N-[(methylsulfanyl)methanimidoyl]carbamate

- Carbamicacid, N-[imino(methylthio)methyl]-,1,1-dimethylethylester

- A907703

- DB-363710

- EN300-306017

- N-(TERT-BUTOXYCARBONYL)-S-METHYLISOTHIOUREA

- CS-0059818

- 173998-77-1

- Carbamic acid,[imino(methylthio)methyl]-,1,1-dimethylethyl ester(9ci)

- YGA99877

- W18375

- Z1198329760

- tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate

- 1-n-Boc-2-methyl-isothiourea

-

- MDL: MFCD11519419

- インチ: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10)

- InChIKey: QNNVPHNPWRBCKH-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])[H])/C(/N([H])[H])=N/C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 190.07772

- どういたいしつりょう: 190.07759887g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 90

じっけんとくせい

- PSA: 62.18

1-n-Boc-2-methyl-isothiourea セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

1-n-Boc-2-methyl-isothiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-306017-0.05g |

tert-butyl N-[(methylsulfanyl)methanimidoyl]carbamate |

173998-77-1 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Cooke Chemical | BD4779041-5g |

1-N-Boc-2-Methyl-Isothiourea |

173998-77-1 | 97% | 5g |

RMB 2304.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD334-200mg |

1-n-Boc-2-methyl-isothiourea |

173998-77-1 | 97% | 200mg |

307.0CNY | 2021-07-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130458-5g |

1-N-Boc-2-Methyl-Isothiourea |

173998-77-1 | 97% | 5g |

¥2320 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74840-100mg |

1-N-Boc-2-Methyl-Isothiourea |

173998-77-1 | 97% | 100mg |

¥68.0 | 2024-07-19 | |

| Enamine | EN300-306017-1g |

tert-butyl N-[(methylsulfanyl)methanimidoyl]carbamate |

173998-77-1 | 95% | 1g |

$186.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130458-100mg |

1-N-Boc-2-Methyl-Isothiourea |

173998-77-1 | 97% | 100mg |

¥142 | 2023-04-15 | |

| Ambeed | A119379-10g |

1-N-Boc-2-Methyl-Isothiourea |

173998-77-1 | 97% | 10g |

$279.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74840-250mg |

1-N-Boc-2-Methyl-Isothiourea |

173998-77-1 | 97% | 250mg |

¥122.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130458-250mg |

1-N-Boc-2-Methyl-Isothiourea |

173998-77-1 | 97% | 250mg |

¥324 | 2023-04-15 |

1-n-Boc-2-methyl-isothiourea 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

173998-77-1 (1-n-Boc-2-methyl-isothiourea) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 68551-17-7(Isoalkanes, C10-13)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:173998-77-1)1-n-Boc-2-methyl-isothiourea

清らかである:99%

はかる:10g

価格 ($):251.0